1-Azido-3-bromo-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-bromo-2-chlorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N3), a bromine atom, and a chlorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-2-chlorobenzene with sodium azide (NaN3) in a solvent such as acetone or dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-azido-3-bromo-2-chlorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-3-bromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in solvents like acetone or DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-bromo-2-chlorobenzene has several applications in scientific research:
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-azido-3-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in various chemical and biological processes . The bromine and chlorine atoms can also participate in substitution reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-bromo-3-chlorobenzene: Similar structure but different positioning of the azido group.
1-Azido-4-bromo-2-chlorobenzene: Another isomer with different substitution patterns.
Other Aromatic Azides: Compounds with similar azido groups but different substituents on the benzene ring.
Uniqueness: 1-Azido-3-bromo-2-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the azido group, provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C6H3BrClN3 |
---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
1-azido-3-bromo-2-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |
InChI-Schlüssel |
IALIBFNMNHDJFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.